2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid
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Overview
Description
2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is a complex organic compound with intriguing properties It belongs to the class of heterocyclic compounds, specifically those containing both a pyrazine and pyrrole ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid typically involves a multi-step process:
Initial Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving the condensation of appropriate precursor molecules.
Introduction of the Benzyloxycarbonyl Group: A benzyloxycarbonyl chloride is usually introduced via a nucleophilic substitution reaction.
Methylation: The methyl group is added to the nitrogen atom through alkylation using suitable methylating agents.
Carboxylation: This involves introducing the carboxylic acid group through carboxylation reactions, often requiring strong bases like sodium hydride (NaH) and carbon dioxide (CO2).
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes for scalability. This includes using continuous flow reactors for efficient cyclization and multi-step synthesis to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using lithium aluminium hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be employed to replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminium hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like sodium methoxide (NaOMe) for nucleophilic aromatic substitution.
Major Products
Oxidation: Leads to the formation of hydroxyl derivatives.
Reduction: Results in the formation of alcohols or amines.
Substitution: Yields various substituted derivatives with altered functional groups.
Scientific Research Applications
2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is utilized across various fields:
Chemistry: Employed as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with enzymes and proteins, and its potential as a biochemical tool.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins within biological systems.
Pathways Involved: Various biochemical pathways, including those related to signal transduction and metabolic processes.
Comparison with Similar Compounds
2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is unique compared to other similar compounds:
Similar Compounds: Pyrrolo[1,2-a]pyrazines without the benzyloxycarbonyl group, derivatives with different substituents.
List of Similar Compounds: Pyrrolo[1,2-a]pyrazine, 1-methylpyrrolo[1,2-a]pyrazine, and various other substituted derivatives.
Properties
IUPAC Name |
1-methyl-2-phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-14-7-8-15(16(20)21)19(14)10-9-18(12)17(22)23-11-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXWKAZUFJUJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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